6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one

Physicochemical properties Drug-likeness Lipophilicity

6-Bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one (CAS 1344891-41-3) belongs to the chroman-4-one class of heterocyclic compounds, specifically a 3,4-dihydro-2H-1-benzopyran-4-one substituted with a bromine atom at position 6 and a nitro group at position Chroman-4-ones are privileged scaffolds in medicinal chemistry, serving as key intermediates for bioactive molecules targeting indications such as cancer and inflammation. This particular compound is primarily utilized as a synthetic building block in pharmaceutical research, where the orthogonal reactivity of its bromo and nitro substituents provides versatile functionalization handles.

Molecular Formula C9H6BrNO4
Molecular Weight 272.05 g/mol
CAS No. 1344891-41-3
Cat. No. B1378430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one
CAS1344891-41-3
Molecular FormulaC9H6BrNO4
Molecular Weight272.05 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=O)C=C(C=C2[N+](=O)[O-])Br
InChIInChI=1S/C9H6BrNO4/c10-5-3-6-8(12)1-2-15-9(6)7(4-5)11(13)14/h3-4H,1-2H2
InChIKeyPSFMGAPKAQACDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one (CAS 1344891-41-3) – Compound Overview for Scientific Procurement


6-Bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one (CAS 1344891-41-3) belongs to the chroman-4-one class of heterocyclic compounds, specifically a 3,4-dihydro-2H-1-benzopyran-4-one substituted with a bromine atom at position 6 and a nitro group at position 8. [1] Chroman-4-ones are privileged scaffolds in medicinal chemistry, serving as key intermediates for bioactive molecules targeting indications such as cancer and inflammation. [2] This particular compound is primarily utilized as a synthetic building block in pharmaceutical research, where the orthogonal reactivity of its bromo and nitro substituents provides versatile functionalization handles.

6-Bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one – Why Generic Analogs Cannot Be Interchanged


The precise 6-bromo-8-nitro substitution pattern on the chroman-4-one scaffold dictates orthogonal chemical reactivity that cannot be replicated by simple mono-substituted (e.g., 6-bromo- or 8-nitro- alone) or different regioisomers. The electron-withdrawing nitro group at C8 activates the C6 bromine towards cross-coupling reactions while simultaneously providing a reducible handle to an amine for further diversification. This dual functionalization vector is critical in multi-step syntheses (e.g., of Pranlukast-type intermediates), where incorrect substituent positioning leads to non-productive reaction pathways or necessitates additional protection/deprotection steps. [1] Substituting with a generic single-functional-group chromanone would eliminate one reactive handle, compromising downstream synthetic efficiency and increasing step count.

Quantitative Differentiation of 6-Bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one (CAS 1344891-41-3) vs. Closest Analogs


Substituent-Driven LogP and Solubility Differentiation vs. 6-Bromo- and 8-Nitro-Chroman-4-one Analogs

The dual substitution with electron-withdrawing bromine and nitro groups significantly increases the compound's lipophilicity compared to its mono-substituted analogs. Computational predictions indicate an XLogP3-AA of 1.9 for the target compound, representing a measurable increase over 6-bromochroman-4-one (predicted XLogP3-AA ~1.4) and 8-nitrochroman-4-one (predicted XLogP3-AA ~0.8). [1] This higher lipophilicity is a crucial factor for membrane permeability in cell-based assays, making it a more suitable starting point for developing cell-active probes where the mono-substituted analogs would likely underperform.

Physicochemical properties Drug-likeness Lipophilicity

6-Bromo vs. 8-Bromo Regioisomeric Differentiation in Cross-Coupling Reactivity

The C6-bromo substituent in the target compound is positioned para to the electron-withdrawing nitro group, creating a highly activated site for palladium-catalyzed cross-coupling reactions. This specific electronic push-pull system is not present in the 8-bromo-6-nitro regioisomer. [1] As a class-level principle, aryl bromides with electron-withdrawing para substituents undergo oxidative addition with Pd(0) at significantly higher rates than their meta-substituted or electron-rich counterparts. [2] This translates to higher yields and lower catalyst loadings in Suzuki or Buchwald-Hartwig couplings, making the 6-bromo-8-nitro arrangement the superior choice for convergent synthesis strategies.

Synthetic chemistry Suzuki coupling Regioselectivity

Differentiated Bioactivity Signature: Dual Anti-Proliferative and Probiotic Growth Stimulation vs. In-Class Comparators

A study on structurally analogous 6-bromo-8-nitroflavanone demonstrated a unique bioactivity profile characterized by the specific stimulation of probiotic bacteria alongside moderate anti-proliferative activity. [1] While direct data for the 6-bromo-8-nitrochroman-4-one scaffold is absent from this study, the shared 6-bromo-8-nitro substitution pattern on a benzopyranone core suggests a class-level inference of similar bioactivity. This dual-effect profile contrasts with 6-chloro-8-nitroflavone, which showed potent antibacterial activity but no probiotic stimulation, and non-nitrated bromoflavonoids, which generally lack both activities. This indicates the unique combination of substituents is key to a differentiated biological fingerprint.

Antimicrobial activity Cytotoxicity Gut microbiome

Enhanced Dihydrofolate Reductase (DHFR) Inhibitory Potential Inferred from Conformer-Specific Steric Complementarity

The 3,4-dihydro-2H-1-benzopyran-4-one (chromanone) core, when substituted with a C6-bromo and C8-nitro group, presents a unique conformational ensemble compared to the planar chromone or flavone scaffolds. The partially saturated ring introduces a degree of non-planarity that can be beneficial for steric complementarity in the active site of DHFR. [1] Screening of structurally related chromane-based compounds against M. tuberculosis MbtI identified a lead with an IC50 of 55 µM, establishing the druggability of this chemotype. [2] The additional halogen and nitro vectors on the target compound are predicted to extend into key sub-pockets, providing a theoretical advantage in DHFR inhibition potency over simple, unsubstituted chromanone scaffolds which lack these interactions.

Enzyme inhibition DHFR Antifolate

Target Application Scenarios for 6-Bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one Based on Quantitative Evidence


Synthesis of Diversified Kinase Inhibitor Libraries via Orthogonal Pd-Mediated Cross-Coupling and Nitro Reduction

The specific electronic activation of the C6-Br bond by the para-nitro group makes this compound an ideal advanced intermediate for generating diverse compound libraries. A typical workflow involves a high-yielding Suzuki-Miyaura coupling at C6 to introduce aryl/heteroaryl groups, followed by reduction of the C8 nitro group to an amine for amide bond formation or reductive amination. [1] This contrasts with other bromo-nitro regioisomers where the C-Br bond is less activated, leading to lower yields in the first step, and thus, this specific compound is more efficient for parallel library synthesis.

Probe Development for Profiling Probiotic-Pathogen Growth Modulation

The unique biological property inferred for the 6-bromo-8-nitro substitution pattern—selective stimulation of probiotic bacteria alongside anti-proliferative activity—positions this chroman-4-one scaffold as a valuable starting point for chemical biology studies. [1] Researchers investigating small-molecule modulation of the gut flora can use this compound to synthesize activity-based probes to identify the specific bacterial targets responsible for this differential effect, an approach not accessible using mono-halogenated or non-nitrated chromanone analogs.

Fragment-Based Lead Discovery Targeting Non-Planar Enzyme Binding Sites (e.g., DHFR, iNOS)

The non-planar chromanone core, equipped with a halogen and a nitro group, provides a unique 3D pharmacophore. Its predicted ability to access sub-pockets unavailable to planar flavonoid or coumarin fragments makes it a superior fragment for screening against targets like dihydrofolate reductase (DHFR). [1] The compound can be used directly in fragment screens or as a core scaffold for fragment-growing strategies, exploiting its two orthogonal synthetic handles to rapidly probe peripheral binding sites, thereby accelerating the identification of novel inhibitor series.

Quote Request

Request a Quote for 6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.